1-{[1-(4-Ethylphenyl)ethyl]amino}propan-2-ol
CAS No.:
Cat. No.: VC20391691
Molecular Formula: C13H21NO
Molecular Weight: 207.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21NO |
|---|---|
| Molecular Weight | 207.31 g/mol |
| IUPAC Name | 1-[1-(4-ethylphenyl)ethylamino]propan-2-ol |
| Standard InChI | InChI=1S/C13H21NO/c1-4-12-5-7-13(8-6-12)11(3)14-9-10(2)15/h5-8,10-11,14-15H,4,9H2,1-3H3 |
| Standard InChI Key | ZBPLQSSIDJUZPG-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)C(C)NCC(C)O |
Introduction
1-{[1-(4-Ethylphenyl)ethyl]amino}propan-2-ol is a complex organic compound classified as an amino alcohol. It features a propanol backbone with an ethyl-substituted aromatic group, making it significant in various chemical and biological applications. This compound is of interest due to its potential therapeutic properties and utility in organic synthesis.
Synthesis Methods
The synthesis of 1-{[1-(4-Ethylphenyl)ethyl]amino}propan-2-ol typically involves nucleophilic substitution reactions. A common method involves the reaction of 4-ethylbenzylamine with epichlorohydrin. This process can be optimized using continuous flow reactors in industrial settings to enhance yield and purity by better controlling reaction parameters.
Biological and Therapeutic Applications
1-{[1-(4-Ethylphenyl)ethyl]amino}propan-2-ol is investigated for its potential therapeutic properties, particularly in medicinal chemistry. Its ability to interact with specific molecular targets allows it to modulate biochemical pathways, potentially influencing various cellular processes. This makes it a candidate for therapeutic applications, especially in pharmacology.
Safety and Handling
While specific safety data for 1-{[1-(4-Ethylphenyl)ethyl]amino}propan-2-ol is not detailed in the available literature, compounds of similar structure often require careful handling due to potential skin and eye irritation and respiratory hazards. It is advisable to consult safety protocols similar to those for related amino alcohols.
Comparison with Related Compounds
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